3,3,5-Trimethylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethylthiane is an organic compound that belongs to the class of thianes, which are sulfur-containing heterocycles This compound is characterized by a six-membered ring structure with three methyl groups attached at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylthiane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3,5-trimethylcyclohexanone with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize reactors where the precursors are subjected to hydrogenation in the presence of catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylthiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol or thioether.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thianes depending on the reagents used.
Scientific Research Applications
3,3,5-Trimethylthiane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylthiane involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiane ring can form bonds with various biological molecules, influencing their function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell walls, and inhibition of certain metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a sulfur atom.
1,3,5-Trithiane: Another sulfur-containing heterocycle with a different ring structure.
Uniqueness
3,3,5-Trimethylthiane is unique due to its specific ring structure and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its sulfur atom also plays a crucial role in its biological and chemical activities, differentiating it from other similar compounds .
Properties
CAS No. |
62717-95-7 |
---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
3,3,5-trimethylthiane |
InChI |
InChI=1S/C8H16S/c1-7-4-8(2,3)6-9-5-7/h7H,4-6H2,1-3H3 |
InChI Key |
DOYJFTLNTQTGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CSC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.